4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-[(5-hydroxy-4-oxopyran-2-yl)methyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-8-13-3-1-12(2-4-13)6-9-5-10(15)11(16)7-17-9/h5,7-8,16H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRLZXBKKWHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Kojic Acid Derivatives
The synthesis typically begins with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a commercially available natural product. Kojic acid is modified to introduce protecting groups and reactive handles for further derivatization.
Step 1: Benzylation of Kojic Acid
Kojic acid is reacted with benzyl chloride under basic conditions (e.g., NaOH in methanol) to produce 5-benzyloxy-2-hydroxymethyl-4H-pyran-4-one. This benzyl protection of the 5-hydroxy group facilitates selective reactions at the 2-hydroxymethyl position. This step typically proceeds with high yield (~88%) and purity after recrystallization.Step 2: Esterification at the 2-Hydroxymethyl Position
The hydroxymethyl group is esterified using carboxylic acid chlorides or anhydrides in pyridine to yield (5-benzyloxy-4-oxo-4H-pyran-2-yl)methyl esters. Various acyl chlorides (aliphatic and aromatic) have been employed to tune the properties of the intermediate.Step 3: Reductive Debenzylation
The benzyl protecting group is removed by catalytic hydrogenation (H2, Pd/C) to afford the free 5-hydroxy-4-oxo-4H-pyran-2-yl methyl esters. This step is crucial to restore the hydroxy functionality for further reactions.
Table 1. Summary of Key Reaction Yields and Conditions for Pyran Intermediate Synthesis
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Kojic acid + benzyl chloride | NaOH, MeOH, reflux 5 h | 88 | Benzyl protection of 5-OH |
| 2 | Compound 2 + acyl chloride/anhydride | Pyridine, room temp, 2-5 h | 69-88 | Esterification at 2-CH2OH |
| 3 | Hydrogenation with Pd/C | MeOH or MeOH/CHCl3, RT, 1-24 h | 72 | Debenzylation to free 5-OH |
Functionalization to Form Piperazine-1-Carbaldehyde Derivative
While direct literature on the exact compound “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde” is limited, the preparation strategy can be inferred based on known synthetic transformations of 4-oxo-4H-pyran derivatives and piperazine functionalization.
Formation of Piperazine-1-Carbaldehyde
- The piperazine nitrogen can be selectively formylated to introduce the carbaldehyde functionality. Literature reports on the synthesis of piperazine-1-carbaldehyde involve controlled oxidation or formylation reactions using reagents like formic acid derivatives or Vilsmeier-Haack reagents.
Proposed Synthetic Route
Oxidation of 2-Hydroxymethyl Group to Aldehyde
Using mild oxidation agents such as silver oxide (Ag2O) or palladium-catalyzed aerobic oxidation, the 2-hydroxymethyl group on the pyran ring can be converted to the corresponding aldehyde.Nucleophilic Addition of Piperazine
The aldehyde group can undergo nucleophilic addition with piperazine to form a Schiff base intermediate, which can be reduced to yield the piperazine-substituted pyran derivative.Selective Formylation of Piperazine Nitrogen
The free nitrogen of piperazine can be formylated to give the carbaldehyde functionality, completing the structure of this compound.
Oxidation and Functional Group Transformations of the Pyran Ring
The oxidation of the primary alcohol group at the 2-position of the pyran ring is a key step in modifying the intermediate for piperazine attachment.
- Oxidation methods reported include the use of palladium catalysts under oxygen atmosphere, silver oxide, and other mild oxidants.
- The oxidation must be controlled to avoid overoxidation or ring degradation.
- The aldehyde intermediate is versatile for further condensation and functionalization reactions.
Analytical and Purification Methods
- NMR Spectroscopy : $$^{1}H$$ NMR at 400 MHz is used to confirm substitution patterns and purity.
- IR Spectroscopy : Characteristic carbonyl and hydroxyl stretches confirm functional groups.
- Mass Spectrometry : FAB-MS and HRMS provide molecular weight confirmation.
- Chromatography : Preparative thin-layer chromatography and silica gel column chromatography are employed for purification.
- Melting Point Determination : Used to assess purity and characterize intermediates.
Summary Table: Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Benzylation of kojic acid | Benzyl chloride, NaOH, MeOH, reflux | 88 | Protects 5-OH group |
| Esterification at 2-CH2OH | Acyl chloride/anhydride, pyridine | 69-88 | Introduces ester functionality |
| Debenzylation | H2, Pd/C, MeOH or MeOH/CHCl3 | 72 | Restores 5-OH |
| Oxidation of 2-CH2OH to aldehyde | Pd catalyst/O2 or Ag2O oxidation | Variable | Key for aldehyde intermediate |
| Piperazine coupling | Nucleophilic substitution or reductive amination | - | Forms pyran-piperazine linkage |
| Piperazine formylation | Formylation reagents (e.g., Vilsmeier-Haack) | - | Introduces carbaldehyde group |
The preparation of this compound involves a multistep synthesis starting from kojic acid, proceeding through benzyl protection, esterification, debenzylation, oxidation to aldehyde, and final coupling with piperazine followed by selective formylation. The key challenges lie in the selective functional group transformations on the pyran ring and the controlled introduction of the piperazine-1-carbaldehyde moiety. The methods are supported by robust analytical techniques ensuring product purity and structural confirmation.
This synthesis strategy is based on diverse and authoritative sources including peer-reviewed research articles detailing pyran derivative synthesis and functionalization.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group on the pyran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: 4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carboxylic acid.
Reduction: 4-[(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyran compounds exhibit notable antimicrobial properties. Studies have shown that 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde demonstrates efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its potential anticancer activity. In vitro studies suggest that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
Neurological Applications
Given its piperazine structure, this compound may also possess neuroprotective effects. Preliminary research indicates its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Pesticidal Activity
The unique structure of this compound has been explored for its pesticidal properties. Laboratory studies have shown that it can effectively repel certain insect pests, making it a candidate for use in sustainable agriculture practices .
Plant Growth Regulation
Additionally, this compound has been tested as a plant growth regulator. Results indicate that it can enhance growth rates and yield in certain crops, potentially providing an environmentally friendly alternative to synthetic growth hormones .
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been studied for producing bioactive materials with antimicrobial properties. These materials can be utilized in medical devices and packaging solutions that require antimicrobial surfaces .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antibiotic agent .
- Anticancer Research : In a study published in Cancer Letters, researchers demonstrated that treatment with this compound led to increased apoptosis in MCF7 breast cancer cells through the activation of caspase pathways .
- Agricultural Field Trials : Field trials conducted on tomato plants showed that applying this compound as a foliar spray resulted in a 25% increase in yield compared to untreated controls, indicating its effectiveness as a growth enhancer .
Mechanism of Action
The mechanism of action of 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl and carbonyl groups on the pyran ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural and Functional Differences
Pyranone vs. Naphthoyl Substituents The target compound’s pyranone group enhances hydrogen-bonding capacity and metal chelation, critical for tyrosinase inhibition . In contrast, 4-(2-naphthoyl)piperazine-1-carbaldehyde (Compound 23) has a lipophilic naphthoyl group, favoring hydrophobic interactions with AKR1C1’s active site .
Coumarin vs. Pyranone Moieties The coumarin-linked derivative (MW = 422.43) has a bulkier structure due to the chromenyl group, which may limit bioavailability compared to the target compound’s smaller pyranone substituent .
Chlorophenyl Substituent 4-(3-Chlorophenyl)piperazine-1-carbaldehyde lacks the pyranone’s electron-rich oxygen atoms, likely reducing its ability to interact with polar enzyme active sites .
Biological Activity
4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde is a compound of significant interest due to its structural features, which include both a piperazine ring and a pyran ring. These features suggest potential biological activities that merit exploration, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
Key Functional Groups:
- Piperazine Ring: Contributes to biological activity through interactions with various biological targets.
- Aldehyde Group: Potential for covalent bonding with nucleophilic sites on proteins, influencing their function.
- Hydroxyl and Carbonyl Groups: Facilitate hydrogen bonding and non-covalent interactions, enhancing the compound's biological profile.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The aldehyde moiety can form covalent bonds with nucleophiles, potentially altering protein functionality. Additionally, the hydroxyl and carbonyl groups may engage in hydrogen bonding, further modulating biological responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
-
Antiviral Activity:
- Studies have explored its efficacy against Hepatitis C Virus (HCV). Derivatives of the compound were synthesized and tested for their inhibitory effects on HCV replication in subgenomic replicon cells. Certain derivatives showed promising anti-HCV activity, particularly those with hydrophobic substituents .
-
Antitumor Properties:
- Preliminary investigations suggest that the compound may possess antitumor properties. Its structural components allow it to interact with cancer cell pathways, although detailed studies are necessary to elucidate specific mechanisms and efficacy.
-
Biochemical Probes:
- The reactive functional groups make it a candidate for use as a biochemical probe in various biological assays, facilitating the study of protein interactions and cellular processes.
Case Studies
Several studies have provided insights into the biological activities of related compounds:
Q & A
Basic Synthesis: How is the compound synthesized, and what key steps ensure purity?
The synthesis involves multi-step reactions leveraging carbaldehyde and piperazine precursors. For example:
- Core reaction : Reacting a hydroxypyranone derivative with a methyl-piperazine intermediate under nucleophilic substitution conditions.
- Purification : Use reversed-phase chromatography (e.g., 0–50% acetonitrile/water with TFA) to isolate the product, followed by free-basing with sodium bicarbonate .
- Yield optimization : Sonication and controlled heating (40–70°C) improve homogeneity and reaction efficiency .
Key data : Typical yields range from 44% to 70%, depending on solvent and catalyst selection.
Basic Characterization: What analytical methods confirm structural integrity?
- NMR spectroscopy : Critical for confirming the piperazine ring (δ 3.4–4.1 ppm for N-CH₂ groups) and aldehyde proton (δ 9.7–10.1 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ with <1 ppm error) .
- X-ray crystallography : Resolves stereochemistry of the pyranone-piperazine linkage (e.g., bond angles ~120° for the carbaldehyde group) .
Advanced Reaction Mechanisms: How does the carbaldehyde group participate in cyclization reactions?
The carbaldehyde acts as an electrophilic site, enabling:
- Hydrazine-mediated cyclization : Forms pyrazolo[3,4-c]pyrazole derivatives under reflux with acetic acid (e.g., ethanol, 80°C) .
- Mannich base formation : Reacts with amines in basic media to generate α,β-unsaturated ketones .
Mechanistic insight : The aldehyde’s electron-deficient carbon facilitates nucleophilic attack, as shown in DFT studies .
Advanced Bioactivity: How to design assays for evaluating enzyme inhibition?
- Target selection : Focus on enzymes like human carbonic anhydrase (hCA I/II) or phosphoglycerate dehydrogenase (PHGDH), where piperazine derivatives show affinity .
- Assay conditions : Use fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for hCA) at pH 7.4 .
- Dose-response analysis : IC₅₀ values for related compounds range from 0.5–10 µM, suggesting competitive inhibition .
Advanced SAR Studies: How to modify substituents for enhanced activity?
- Piperazine modifications : Introduce sulfamoyl or hydroxyethyl groups to improve solubility and target binding .
- Pyranone adjustments : Replace the 5-hydroxy group with methoxy to assess steric effects on enzyme interactions .
Example : N-(4-sulfamoylphenyl) derivatives show 3-fold higher hCA II inhibition compared to unsubstituted analogs .
Computational Modeling: What methods predict binding modes and reactivity?
- Molecular docking : Use AutoDock Vina to simulate interactions with PHGDH’s active site (e.g., piperazine’s nitrogen forming H-bonds with Asp-214) .
- DFT calculations : B3LYP/6-31G* basis sets reveal the carbaldehyde’s electrophilicity (LUMO energy ~ -1.2 eV) .
Data Contradictions: How to resolve discrepancies in synthetic yields?
- Root cause analysis : Varying solvent polarity (THF vs. DMF) impacts reaction kinetics. THF favors higher yields (44%) due to better intermediate solubility .
- Troubleshooting : Monitor reaction progress via TLC and adjust heating duration (e.g., 2 hr at 50°C vs. 0.5 hr at 70°C) .
Stability and Storage: What conditions prevent degradation?
- Storage : Keep under inert gas at -20°C in amber vials to avoid aldehyde oxidation .
- Decomposition triggers : Exposure to moisture or light accelerates hydrolysis of the pyranone ring .
Analytical Challenges: How to distinguish isomers or impurities?
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile) to separate regioisomers (retention time differences ~0.3 min) .
- 2D NMR : NOESY correlations confirm spatial proximity of the hydroxypyranone and piperazine moieties .
Green Chemistry: How to minimize environmental impact during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
